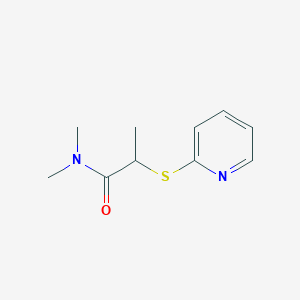
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone, also known as DPPHM, is a novel compound that has gained significant attention in scientific research. It is a synthetic molecule that is used in various laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves its ability to modulate various signaling pathways in the brain, including the PI3K/Akt and MAPK/ERK pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone in laboratory experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a drug candidate for the treatment of cancer, as it has been found to exhibit anticancer effects in preclinical studies. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of (3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with 3-hydroxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of this compound, which can be purified through column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been found to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain.
Propiedades
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-16(17(22)19-10-6-9-15(21)11-19)13(2)20(18-12)14-7-4-3-5-8-14/h3-5,7-8,15,21H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLAXQQQAPQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)

![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)


![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)

